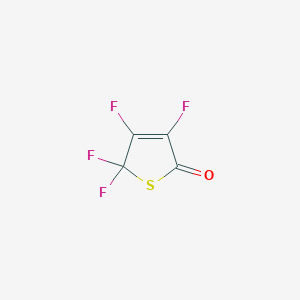

2(5H)-Thiophenone, 3,4,5,5-tetrafluoro-

Cat. No. B8569490

Key on ui cas rn:

142453-20-1

M. Wt: 172.10 g/mol

InChI Key: UKWRMCNGNUEJNY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05112993

Procedure details

Sulfur trioxide (128.0 g, 1.60 mol) was added rapidly to 77.6 g (0.40 mol) of hexafluoro-2,5-dihydrothiophene. After an initial exotherm, the mixture was refluxed for 30 min. and fractionated to give 121.9 g, bp 42°-55° C., shown to be mainly pyrosulfuryl fluoride by 19F NMR, and 29.5 g of crude tetrafluoro-2,5-dihydrothiophene, bp 77°-85° C. Redistillation of this product afforded 16.9 g (25%) of tetrafluoro-2,5-dihydrothiophene-2-one, bp 83° C. IR (CCl4): 1755 (C=O) and 1740 cm-1 (C=C). NMR (CCl4): 19F.0. -92.0 (d of d, JFF 14.7, 5.5 Hz, 2F, CF2), -133.5 (q, JFF 14.3 Hz, 1F, CF), -144.3 (d of t, JFF 13.9, 5.5 Hz, 1F, CF). MS: m/e 171.9615 (M+ ; calcd for C4F4OS, 171.9606), 3.9664 (M+ -CO; cald, 143,9657), 121.9641 (M+ -CF2 ; calcd, 121.9638). Anal. Calcd for C4F4OS: C, 27.91; S, 18.63 Found: C, 28.27; S, 19.16.

Name

tetrafluoro-2,5-dihydrothiophene

Quantity

29.5 g

Type

reactant

Reaction Step Three

Yield

25%

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)=[O:2].[F:5][C:6]1([F:15])[S:10][C:9](F)(F)[C:8]([F:13])=[C:7]1[F:14].[F-].FC1(F)SC(F)(F)C=C1>>[F:5][C:6]1([F:15])[S:10][C:9](=[O:2])[C:8]([F:13])=[C:7]1[F:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

128 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)=O

|

|

Name

|

|

|

Quantity

|

77.6 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1(C(=C(C(S1)(F)F)F)F)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-]

|

Step Three

|

Name

|

tetrafluoro-2,5-dihydrothiophene

|

|

Quantity

|

29.5 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1(C=CC(S1)(F)F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After an initial exotherm, the mixture was refluxed for 30 min.

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 121.9 g, bp 42°-55° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Redistillation of this product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1(C(=C(C(S1)=O)F)F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 16.9 g | |

| YIELD: PERCENTYIELD | 25% | |

| YIELD: CALCULATEDPERCENTYIELD | 24.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |